molecular formula C7H10BrN3O B14152374 3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL CAS No. 886365-94-2

3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL

Cat. No.: B14152374
CAS No.: 886365-94-2
M. Wt: 232.08 g/mol
InChI Key: PXSBDRBKIJASEA-UHFFFAOYSA-N
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Description

3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a bromine atom at the 5-position of the pyrimidine ring and an amino group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to produce the desired pyrimidine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2,4-dichloropyrimidine
  • 5-Bromo-4-(pyrrolidin-1-yl)pyrimidine

Uniqueness

3-(5-Bromo-pyrimidin-2-ylamino)-propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the amino group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

886365-94-2

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

3-[(5-bromopyrimidin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C7H10BrN3O/c8-6-4-10-7(11-5-6)9-2-1-3-12/h4-5,12H,1-3H2,(H,9,10,11)

InChI Key

PXSBDRBKIJASEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)NCCCO)Br

Origin of Product

United States

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